molecular formula C9H28O3Si4 B7800429 Tris-(trimethylsiloxy)silane

Tris-(trimethylsiloxy)silane

Cat. No.: B7800429
M. Wt: 296.66 g/mol
InChI Key: FDWGGTLVZGTDGQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tris-(trimethylsiloxy)silane can be synthesized through the reaction of trimethylsilyl chloride with silane in the presence of a base. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Mechanism of Action

The mechanism of action of tris-(trimethylsiloxy)silane involves its ability to donate hydrogen atoms in radical reactions. The silicon-hydrogen bond in this compound is relatively weak, making it an effective hydrogen donor. This property allows it to participate in radical chain reactions, reducing various organic compounds . The compound also forms complexes with transition metals, facilitating various catalytic processes .

Comparison with Similar Compounds

Uniqueness: Tris-(trimethylsiloxy)silane is unique due to its combination of silicon-oxygen and silicon-hydrogen bonds, which provide it with distinct reactivity and versatility in various chemical reactions. Its ability to act as a reducing agent, participate in hydrosilylation, and form complexes with transition metals makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

bis(trimethylsilyloxy)silyloxy-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H28O3Si4/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h13H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWGGTLVZGTDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[SiH](O[Si](C)(C)C)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H28O3Si4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1873-89-8
Record name Tris(trimethylsiloxy)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1873-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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